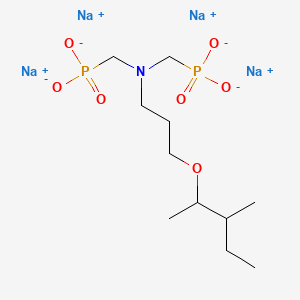
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt involves multiple steps The initial step typically includes the reaction of 1,2-dimethylbutanol with a suitable alkylating agent to form the 1,2-dimethylbutoxy group This intermediate is then reacted with a propylamine derivative to introduce the propyl group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium salt can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating bone-related diseases due to its ability to bind to bone minerals.
Industry: Utilized in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of (((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. In the context of bone health, it binds to hydroxyapatite in bone, inhibiting bone resorption and promoting bone formation.
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Similar to alendronate, used for bone health.
Zoledronate: A potent bisphosphonate with applications in treating bone metastases.
Uniqueness
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
97975-93-4 |
|---|---|
Molecular Formula |
C11H23NNa4O7P2 |
Molecular Weight |
435.21 g/mol |
IUPAC Name |
tetrasodium;3-(3-methylpentan-2-yloxy)-N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C11H27NO7P2.4Na/c1-4-10(2)11(3)19-7-5-6-12(8-20(13,14)15)9-21(16,17)18;;;;/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI Key |
UGNWSNMTEMRNSJ-UHFFFAOYSA-J |
Canonical SMILES |
CCC(C)C(C)OCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















